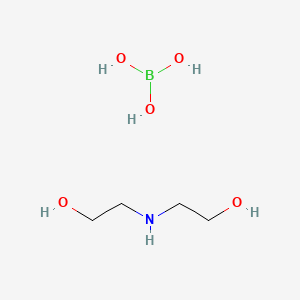

Diethanolamine borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68425-66-1 |

|---|---|

Molecular Formula |

C4H14BNO5 |

Molecular Weight |

166.97 g/mol |

IUPAC Name |

boric acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |

InChI Key |

HRXOXDAKKRLSMI-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C(CO)NCCO |

physical_description |

Liquid |

Related CAS |

93859-15-5 93924-91-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethanolamine Borate from Boric Acid and Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethanolamine (B148213) borate (B1201080) from boric acid and diethanolamine. It includes detailed experimental protocols, a summary of reaction conditions, and characterization data to support researchers in the successful preparation and verification of this compound.

Introduction

Diethanolamine borate is a versatile chemical compound with applications ranging from corrosion inhibition in industrial fluids to its use as a stable boronic acid derivative in organic synthesis. The reaction between boric acid and diethanolamine typically proceeds as a condensation reaction, forming a borate ester and releasing water. The structure of the resulting product can vary depending on the reaction conditions, potentially leading to a mixture of boric esters or a stable, cyclic this compound complex with a dative bond between the nitrogen and boron atoms. This guide will focus on the synthesis of the latter, a structure often referred to as a diethanolamine boronate.

Reaction Pathway and Mechanism

The synthesis of this compound from boric acid and diethanolamine is a condensation reaction where the hydroxyl groups of diethanolamine react with boric acid to form ester linkages, with the concurrent elimination of water molecules. The lone pair of electrons on the nitrogen atom of diethanolamine can form a dative bond with the electron-deficient boron atom, leading to a stable cyclic structure.

Summary of Synthesis Parameters

The synthesis of this compound can be achieved under various conditions. The following table summarizes key parameters found in the literature, providing a comparative overview for process optimization.

| Parameter | Value/Range | Notes |

| Molar Ratio (Boric Acid:Diethanolamine) | 1:1 to 1:3 | A 1:1 or slight excess of diethanolamine is common. An excess of diethanolamine can compensate for any loss during the reaction. |

| Temperature | 70°C - 230°C | Lower temperatures (70-130°C) may be used, particularly in solvent-free reactions to yield a viscous liquid. Higher temperatures (up to 230°C) are employed for driving the condensation reaction to completion, especially in solvent-free melts. |

| Reaction Time | 1 - 10 hours | Dependent on temperature and the efficiency of water removal. |

| Solvent | Solvent-free or Toluene (B28343) | Solvent-free is a common and environmentally friendly option. Toluene can be used as an azeotropic agent to facilitate water removal. |

| Product Form | Viscous liquid to hygroscopic vitreous solid | The final product is often a highly viscous liquid or a glassy, moisture-sensitive solid. |

Detailed Experimental Protocols

This section provides two detailed experimental protocols for the synthesis of this compound.

Protocol 1: Solvent-Free Condensation

This protocol is based on the direct heating of the reactants and is suitable for achieving a high conversion rate.

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add boric acid (61.8 g, 1.0 mol) and diethanolamine (105.1 g, 1.0 mol).

-

Begin stirring the mixture and gradually heat the flask.

-

Continue heating until the temperature of the reaction mixture reaches 230°C. During this time, water will be produced as a byproduct of the condensation reaction and will distill off.

-

Maintain the reaction at 230°C until the theoretical amount of water (approximately 54 mL) has been collected, indicating the completion of the reaction.

-

Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube) to prevent moisture absorption.

-

The final product is a highly hygroscopic, vitreous, and transparent mass.

Protocol 2: Azeotropic Distillation

This method utilizes a solvent to aid in the removal of water, which can be beneficial for controlling the reaction temperature and ensuring complete reaction.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine boric acid (61.8 g, 1.0 mol), diethanolamine (105.1 g, 1.0 mol), and toluene (200 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap (approximately 54 mL).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as acetonitrile, followed by drying under vacuum.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.

Physicochemical Properties

-

Appearance: Colorless to yellow crystalline solid or viscous liquid.[1]

-

Solubility: Good solubility in water.[1]

-

Molecular Formula: C₄H₁₀BNO₃ (for the 1:1 adduct after condensation)

-

Molar Mass: 129.94 g/mol

Spectroscopic Data

FT-IR Spectroscopy:

The formation of the borate ester can be confirmed by the appearance of characteristic B-O-C stretching vibrations, typically in the range of 1300-1450 cm⁻¹ and 950-1100 cm⁻¹. The presence of a B-N dative bond can also be inferred from shifts in the N-H and B-O stretching frequencies.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the reaction product in DMSO-d₆ is expected to show signals corresponding to the methylene (B1212753) groups of the diethanolamine backbone. Signals for the amino group protons are observed around 2.6 ppm, while the methylene protons appear at approximately 3.4 and 3.6 ppm. The hydroxyl protons of the boric acid reactant will be absent in the final product.[2]

-

¹³C NMR: The carbon spectrum of diethanolamine shows signals at approximately 51.6 ppm and 59.2 ppm. Upon formation of the borate ester, these chemical shifts may experience a slight change.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing borate esters. A four-coordinate boron in a boronate complex, such as the N→B coordinated this compound, is expected to show a signal in the upfield region of the spectrum (typically between 0 and 10 ppm), distinguishing it from the starting three-coordinate boric acid which appears further downfield.[2]

Safety and Handling

-

Boric Acid: While having low acute toxicity, it should be handled with care. Avoid inhalation of dust and contact with eyes and skin.

-

Diethanolamine: Corrosive and can cause skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be carried out in a well-ventilated fume hood, especially when heating to high temperatures or using solvents like toluene.

-

The final product is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent degradation from moisture.

Conclusion

The synthesis of this compound from boric acid and diethanolamine is a straightforward condensation reaction that can be performed under solvent-free conditions or with the aid of azeotropic distillation. Careful control of the reaction temperature and efficient removal of the water byproduct are key to achieving a high yield of the desired product. The provided protocols and characterization data serve as a valuable resource for researchers in the synthesis and verification of this important compound.

References

An In-depth Technical Guide on the Core Chemical Properties of Diethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080), a reaction product of diethanolamine and boric acid, is a versatile compound with significant applications ranging from industrial corrosion inhibition to a stable reagent in organic synthesis.[1][2] Its unique properties, including high water solubility and the formation of stable borate esters, make it a compound of interest for researchers in materials science and drug development.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and relevant biochemical context.

Physicochemical Properties

Diethanolamine borate typically presents as a colorless to yellow crystalline solid or a highly hygroscopic, transparent vitreous mass.[2][3] It is characterized by its good solubility in water and other polar solvents like alcohols and glycols, while being largely insoluble in nonpolar solvents.[1][3]

Table 1: General and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 64612-24-4 | [1][4] |

| Molecular Formula | C₄H₁₄BNO₅ | [1][2] |

| Molecular Weight | ~166.97 g/mol | [1][2] |

| Appearance | Colorless to yellow crystalline solid | [2] |

| pH (Aqueous Solution) | ~8.4 | [3] |

| Hydrogen Bond Donor Count | 6 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Canonical SMILES | B(O)(O)O.C(CO)NCCO | [1][4] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][3] |

| Ethyl Alcohol | Soluble | [3] |

| Glycols & Polyglycols | Soluble | [3] |

| Ethers & Ketones | Soluble | [3] |

| Nonpolar Solvents | Substantially Insoluble | [3] |

Synthesis and Chemical Reactions

The primary synthesis of this compound involves a condensation reaction between diethanolamine and boric acid.[1] This reaction typically occurs at elevated temperatures, leading to the formation of borate esters and the elimination of water.[1][3]

General Synthesis Workflow

The diagram below illustrates the straightforward, one-pot synthesis of this compound from its precursors.

References

An In-Depth Technical Guide to the Crystal Structure of Diethanolamine Borate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Diethanolamine (B148213) borates are a class of organoboron compounds that have gained prominence as stable, crystalline solids, which are easier to handle and purify compared to their corresponding boronic acids. This stability is attributed to the formation of a dative bond between the nitrogen atom of diethanolamine and the boron atom, resulting in a tetracoordinate boron center with a protective bicyclic structure.[3] These compounds serve as crucial intermediates in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[3] Understanding the precise three-dimensional arrangement of atoms within these crystals is paramount for elucidating structure-activity relationships, optimizing reaction conditions, and designing novel therapeutic agents.

This guide focuses on the crystal structure of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile, a representative diethanolamine boronic ester, to provide insights into the structural characteristics of this important class of molecules.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile yielded precise data on its unit cell dimensions, symmetry, and atomic arrangement. A summary of the key crystallographic parameters is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅BN₂O₂ |

| Formula Weight | 266.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.045(2) |

| b (Å) | 12.018(3) |

| c (Å) | 11.238(3) |

| α (°) | 90 |

| β (°) | 103.111(8) |

| γ (°) | 90 |

| Volume (ų) | 1320.1(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.338 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.091 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| F(000) | 560 |

Experimental Protocols

The determination of the crystal structure of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile involved a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile was achieved through the reaction of the corresponding boronic acid with diethanolamine. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in an appropriate solvent system. The general procedure involves dissolving the crude product in a minimal amount of a hot solvent mixture, followed by slow cooling to room temperature, which facilitates the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of the title compound was mounted on a diffractometer. Data collection was performed at a low temperature (100 K) to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data. The crystal was irradiated with monochromatic X-rays, and the resulting diffraction pattern was recorded. The collected data was then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of the representative diethanolamine boronic ester.

Conclusion

The crystal structure analysis of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile provides a valuable exemplar for understanding the solid-state conformation of diethanolamine boronic esters. The detailed crystallographic data and experimental protocols presented in this guide offer a foundational resource for researchers in synthetic chemistry and drug development. The inherent stability conferred by the tetracoordinate boron center, as confirmed by crystallographic studies, underpins the utility of these compounds as robust synthetic intermediates. Further crystallographic studies on a wider range of diethanolamine borate (B1201080) derivatives will continue to deepen our understanding of their structure-property relationships and facilitate the design of new molecules with tailored functionalities.

References

An In-Depth Technical Guide to the Solubility of Diethanolamine Borate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethanolamine (B148213) borate (B1201080) in various organic solvents. Diethanolamine borate, a compound formed from the reaction of diethanolamine and boric acid, is a colorless crystalline solid with applications as a rust inhibitor and in synthetic chemistry.[1] A thorough understanding of its solubility is crucial for its effective use in formulation, synthesis, and various industrial applications.

Qualitative Solubility Profile

This compound is characterized by its good solubility in polar organic solvents and is substantially insoluble in nonpolar solvents.[2] This solubility profile is attributed to the presence of polar hydroxyl (-OH) and amine (-NH-) functional groups, which can participate in hydrogen bonding with polar solvent molecules.

General Solubility Observations:

-

Soluble in:

-

Insoluble in:

-

Nonpolar solvents[2]

-

While qualitative descriptions are available, specific quantitative solubility data for this compound in a range of organic solvents is not readily found in publicly available literature. To address this, a detailed experimental protocol for determining the solubility of this compound is provided in this guide. The following table can be used to record experimentally determined solubility data.

Quantitative Solubility Data

The following table provides a template for summarizing the experimentally determined solubility of this compound in various organic solvents at a specified temperature. It is recommended to determine this data using the experimental protocols outlined in this guide.

| Organic Solvent | Chemical Class | Solubility ( g/100 mL) at 25 °C | Observations |

| Methanol | Alcohol | Data to be determined | |

| Ethanol | Alcohol | Data to be determined | |

| Isopropanol | Alcohol | Data to be determined | |

| Acetone | Ketone | Data to be determined | |

| Tetrahydrofuran (THF) | Ether | Data to be determined | |

| Ethyl Acetate | Ester | Data to be determined | |

| Acetonitrile | Nitrile | Data to be determined | |

| Dichloromethane | Halogenated | Data to be determined | |

| Toluene | Aromatic Hydrocarbon | Data to be determined | |

| Heptane | Aliphatic Hydrocarbon | Data to be determined |

Experimental Protocols for Solubility Determination

Two robust methods for the quantitative determination of this compound solubility in organic solvents are detailed below: the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[3][4][5] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Thermostatic oven

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Beakers

-

Spatula

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibrium temperature) syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry beaker or volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the beaker containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a thermostatic oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once all the solvent has evaporated, continue to dry the beaker in the oven until a constant mass is achieved.

-

Cool the beaker in a desiccator to room temperature and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent used to prepare the saturated solution) x 100

-

-

Alternatively, the solubility can be expressed in other units such as g/100 g of solvent or mol/L.

-

UV-Vis Spectroscopic Method

This method is suitable for determining the concentration of a UV-active compound in a solution. As boron compounds can form colored complexes, this method can be adapted for this compound.[6][7][8][9]

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (UV-grade)

-

Complexing agent (e.g., Azomethine-H)[7]

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Add the complexing agent to each standard solution according to a validated procedure to develop a stable color.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent with the complexing agent should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution and Sample Analysis:

-

Prepare a saturated solution of this compound in the organic solvent as described in the Gravimetric Method (steps 1.1 and 1.2).

-

Carefully withdraw a known aliquot of the clear, filtered supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Add the complexing agent to the diluted sample and measure its absorbance at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the conceptual relationship between solvent polarity and the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between solvent polarity and this compound solubility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry | CoLab [colab.ws]

- 3. par.nsf.gov [par.nsf.gov]

- 4. benchchem.com [benchchem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. media.neliti.com [media.neliti.com]

- 7. mt.com [mt.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

The Formation of Diethanolamine Borate: A Deep Dive into its Reaction Mechanism

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of diethanolamine (B148213) borate (B1201080), a compound of significant interest in fields ranging from corrosion inhibition to synthetic chemistry, proceeds through a fascinating and nuanced mechanism. This technical guide provides a comprehensive exploration of the core principles governing this reaction, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical pathways.

Diethanolamine borate is synthesized through the condensation reaction between boric acid and diethanolamine. This process, fundamentally an esterification, results in the formation of a stable bicyclic structure with a characteristic intramolecular dative bond between the nitrogen and boron atoms. This unique structural feature is responsible for the compound's notable stability, particularly its resistance to hydrolysis.

The reaction is typically carried out by heating a stoichiometric mixture of diethanolamine and boric acid, often at temperatures ranging from 120°C to 230°C.[1][2] During this process, water is eliminated as a byproduct.[2] To facilitate the removal of water and drive the reaction to completion, azeotropic distillation using a suitable solvent like toluene (B28343) can be employed, a technique well-established for the synthesis of related alkanolamine borates.[3][4]

Proposed Reaction Mechanism

The precise, stepwise mechanism of this compound formation involves a series of equilibria. While detailed kinetic and computational studies specifically for the diethanolamine-boric acid system are not extensively documented in publicly available literature, a plausible pathway can be constructed based on the well-understood principles of boric acid esterification with diols and the behavior of amino alcohols.

The reaction is initiated by the nucleophilic attack of one of the hydroxyl groups of diethanolamine on the electron-deficient boron atom of boric acid. This is followed by the elimination of a water molecule to form a monoester intermediate. A second intramolecular esterification then occurs with the remaining hydroxyl group, leading to the formation of a five-membered ring. The final and crucial step is the formation of a dative bond between the lone pair of the nitrogen atom and the now more Lewis-acidic boron atom, resulting in the stable bicyclic this compound structure. The nitrogen atom's involvement is key to the enhanced stability of the final product compared to simple borate esters.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the synthesis and properties of alkanolamine borates, providing a basis for comparison and experimental design.

| Parameter | Value | Compound | Conditions | Source |

| Activation Energy | 18.5 kcal/mol | Triethanolamine Borate | Reaction with methyl iodide | [4] |

| Reaction Temperature | 120°C - 230°C | This compound | Direct condensation | [1][2] |

| Reaction Temperature | 70°C - 130°C | This compound | Solvent-free reaction with monoethanolamine | [6] |

| Yield | > 90% | Diethanolamine Boronic Esters | One-pot reaction in ethanol (B145695) or water | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Condensation

Materials:

-

Diethanolamine (1.0 mol)

-

Boric Acid (1.0 mol)

Procedure:

-

Combine stoichiometric amounts of diethanolamine and boric acid in a round-bottom flask equipped with a condenser and a means to collect water (e.g., a Dean-Stark apparatus, though not strictly necessary for this direct method).[1][2]

-

Heat the mixture gradually to a temperature between 120°C and 230°C.[1][2]

-

Continue heating until the evolution of water ceases and a clear, viscous liquid is formed.[6]

-

Cool the reaction mixture to room temperature. The product will solidify upon cooling.

-

The crude this compound can be used as is or purified by recrystallization from a suitable solvent such as acetonitrile.[4]

Protocol 2: Synthesis of Alkanolamine Borate via Azeotropic Distillation (Adapted for Diethanolamine)

Materials:

-

Diethanolamine (1.0 mol)

-

Boric Acid (1.0 mol)

-

Toluene (as a water-carrying agent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add diethanolamine and toluene.[3]

-

Stir the mixture and slowly add boric acid in a 1:1 molar ratio.[3]

-

Heat the mixture to reflux.

-

Continuously remove the water-toluene azeotrope via the Dean-Stark trap.[3]

-

Continue the reaction until the theoretical amount of water has been collected.[3]

-

Cool the reaction mixture and remove the toluene under reduced pressure.[3]

-

The resulting crude product can be purified by recrystallization.[3]

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the process, the following diagrams, created using the DOT language, illustrate the proposed reaction mechanism and a typical experimental workflow.

Caption: Proposed reaction pathway for the formation of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Buy this compound | 64612-24-4 [smolecule.com]

- 2. US3642652A - Diethanolamine boric esters rust inhibitors - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0116348A2 - Reaction products of boric acid, diethanolamine and monoethanolamine and their application as protection against corrosion - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of Diethanolamine Borate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080) is a chemical compound resulting from the reaction of diethanolamine and boric acid.[1] It exists as a complex of orthoboric acid and 2,2'-iminodiethanol, often referred to as a borate ester.[1][2] This compound is notable for its utility as a rust inhibitor in aqueous solutions and its solubility in water and various polar solvents.[1][3] Structurally, the formation of a dative bond between the nitrogen atom of diethanolamine and the boron atom results in a stable cyclic structure, which distinguishes it from simple borate esters and influences its physical and reactive properties. This guide provides a comprehensive overview of the core physical characteristics of diethanolamine borate powder, supported by experimental methodologies for its characterization.

Core Physical Properties

The physical properties of this compound are summarized below. It is important to note that this compound can exist as a mixture of boric esters, which may influence some physical characteristics.[3]

| Property | Value | Source |

| Appearance | Colorless crystalline solid; Vitreous, odorless mass | [1][3] |

| Molecular Formula | C₄H₁₄BNO₅ | [1][4] |

| Molecular Weight | ~166.97 g/mol | [1][4][5] |

| Form | Typically a powder or crystalline solid | [1][2] |

| Odor | Odorless | [3] |

| Solubility | Soluble in water, alcohols, glycols, ethers, and ketones. Substantially insoluble in nonpolar solvents. | [1][3] |

| Hygroscopicity | Highly hygroscopic | [3] |

Detailed Physical Characteristics

Appearance and Form

This compound is typically a colorless to white crystalline powder or solid.[1][2] It has also been described as a highly hygroscopic, transparent, and vitreous (glass-like) mass.[3] The powder form consists of particles that allow for faster dissolution and dispersion in formulations compared to larger granular products.[6]

Solubility

A key characteristic of this compound is its excellent solubility in water and other polar solvents such as ethyl alcohol, glycols, polyglycols, ethers, and ketones.[3] This property makes it particularly suitable for applications in aqueous systems, like hydraulic fluids and antifreeze, where it functions as a rust inhibitor.[1] Conversely, it is largely insoluble in nonpolar solvents.[3]

Molecular and Chemical Structure

The synthesis of this compound involves a condensation reaction between diethanolamine and boric acid.[1] This reaction forms stable borate esters.[7]

Caption: Synthesis of this compound.

Experimental Protocols

The characterization of this compound powder relies on standard analytical techniques to determine its physical properties.

Synthesis Protocol: Direct Reaction

The primary synthesis method involves the direct reaction of diethanolamine and boric acid.[1]

-

Reactants: Stoichiometric amounts of diethanolamine and boric acid are used. For example, a process may use 105 parts by weight of diethanolamine and 62 parts by weight of boric acid.[7]

-

Heating: The mixture is heated under controlled conditions, with temperatures ranging from 120 °C to 230 °C.[1][7]

-

Reaction: The hydroxyethyl (B10761427) groups of diethanolamine react with boric acid, leading to the formation of boric esters.[1] The reaction proceeds until a clear solution is formed.

-

Cooling & Precipitation: The solution is then cooled to allow the this compound product to precipitate.[1]

-

Purification: The crude product can be purified via recrystallization, typically using water or alcohol-water mixtures as solvents.[1] This process leverages the compound's higher solubility at elevated temperatures. The steps involve dissolving the material in a minimal amount of hot solvent, filtering out insoluble impurities, and allowing the solution to cool, which induces the precipitation of purified crystals.[1]

Crystallographic Analysis: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of a powdered solid. While specific XRD patterns for this compound are not detailed in the provided search results, a general protocol for analyzing such a powder is described below.

-

Sample Preparation: The this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to the different lattice spacings (d-values) in the crystal structure, as described by Bragg's Law (nλ = 2d sinθ). The positions and intensities of these peaks provide a fingerprint of the crystalline phase.

Caption: General workflow for X-ray Diffraction analysis.

Particle Size Analysis

For powdered borates, particle size is a critical parameter affecting dissolution rate and dispersion.[6] Smaller particles have a greater surface area, which leads to faster reaction or dissolution rates.[6]

-

Technique: Laser diffractometry is a common method for determining particle size distribution.

-

Procedure: A representative sample of the powder is dispersed in a suitable medium (liquid or gas). A laser beam is passed through the dispersed sample.

-

Measurement: The particles scatter the light at angles that are inversely proportional to their size. Detectors measure the pattern of scattered light.

-

Calculation: An algorithm is used to calculate the particle size distribution based on the light scattering data, often reported as a mass-average diameter (D4,3).

Safety and Handling

This compound should be handled with care. Safety data for the constituent, diethanolamine, indicates it can be harmful if swallowed, cause skin irritation, and serious eye damage.[8][9] It is recommended to handle the powder in a well-ventilated area, avoid breathing dust, and use appropriate personal protective equipment (PPE), including gloves and eye protection.[10] The material should be stored in a tightly closed container in a cool, dry place, as it is hygroscopic.[3][10]

References

- 1. Buy this compound | 64612-24-4 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. US3642652A - Diethanolamine boric esters rust inhibitors - Google Patents [patents.google.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Boric acid (H3BO3), compd. with 2,2'-iminobis(ethanol) (1:1) | C4H14BNO5 | CID 163060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Powdered Borates: Specialty Grades for Specialty Applications | U.S. Borax [borax.com]

- 7. This compound | 67952-33-4 | Benchchem [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. aksci.com [aksci.com]

Thermal Stability of Diethanolamine Borate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diethanolamine (B148213) borate (B1201080) compounds. It includes a summary of quantitative thermal analysis data, detailed experimental protocols for their synthesis and characterization, and a discussion of their decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals working with these compounds in various applications, including as flame retardants, lubricants, and corrosion inhibitors.

Introduction to Diethanolamine Borate Compounds

Diethanolamine borates are organoboron compounds typically synthesized through the condensation reaction of diethanolamine and boric acid.[1][2] The resulting borate esters exhibit a range of thermal properties that are influenced by their molecular structure. These compounds have garnered interest for their potential applications as flame retardants, corrosion inhibitors, and lubricant additives, where thermal stability is a critical performance parameter.[2][3][4] Understanding the thermal decomposition behavior of diethanolamine borates is essential for their effective utilization and for ensuring their stability under various operating conditions.

Thermal Stability Analysis

The thermal stability of this compound compounds is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and residual mass. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions such as melting and crystallization.

Quantitative Thermal Analysis Data

| Compound Name | Alkyl Chain Length | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) (Tmax) | Mass Loss at 600°C (%) |

| Octanoic acid diethanolamide borate ester | C8 | ~220 | ~350 | >95 |

| Tetradecanoic acid diethanolamide borate ester | C14 | ~250 | ~380 | >95 |

| Stearic acid diethanolamide borate ester | C18 | ~280 | ~410 | >95 |

Note: The data presented is based on the TGA analysis of fatty acid diethanolamide borate esters, which are derivatives of this compound. The thermal stability of the parent this compound may differ.

The data indicates that the thermal stability of these this compound derivatives increases with the length of the alkyl chain.[4] This is likely due to the increased van der Waals forces and the greater energy required to break down the larger molecules.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, adapted from protocols for related alkanolamine borates.[1][5]

Materials:

-

Diethanolamine

-

Boric Acid

-

Toluene (B28343) (or another suitable azeotropic solvent)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add stoichiometric amounts of diethanolamine and boric acid. A slight excess of diethanolamine may be used to compensate for any losses during the reaction.[5]

-

Add toluene to the flask to act as an azeotropic solvent for the removal of water.

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 120°C and 230°C.[5]

-

Water produced during the condensation reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used as is or purified further by recrystallization from a suitable solvent if necessary.

Thermogravimetric Analysis (TGA) Protocol

The following is a general protocol for the TGA of this compound compounds, based on standard practices for organoboron compounds.[4]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Place a small, representative sample of the this compound compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperature(s) (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature ranges.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is expected to be a complex process involving the cleavage of B-O, C-N, C-C, and C-O bonds. While a definitive, experimentally verified mechanism for this compound is not widely reported, insights can be drawn from the thermal degradation of diethanolamine itself and general principles of borate ester pyrolysis.

The thermal degradation of diethanolamine can proceed via an intramolecular reaction to produce monoethanolamine and ethylene (B1197577) oxide.[6] It is plausible that a similar initial step could occur in the decomposition of this compound, leading to the fragmentation of the diethanolamine ligand.

The borate ester moiety is also susceptible to thermal degradation. At higher temperatures, the B-O bonds can cleave, and the organic components will further decompose, potentially leading to the formation of boron oxides (e.g., B₂O₃) and a carbonaceous char residue. The presence of the boron-containing species can influence the char formation process, which is a key aspect of their flame retardant properties.

Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: A flowchart illustrating the key steps in the synthesis and thermal analysis of this compound compounds.

Logical Relationships in Thermal Stability

References

- 1. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. US3642652A - Diethanolamine boric esters rust inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. emerald.com [emerald.com]

diethanolamine borate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (B148213) borate (B1201080), a versatile chemical compound, holds significance across various industrial and research applications. This document provides a concise technical overview of its core properties, including its molecular characteristics and a detailed protocol for its synthesis. The information is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Molecular and Chemical Properties

Diethanolamine borate is the product of the reaction between diethanolamine and boric acid.[1] Its fundamental chemical and molecular properties are summarized in the table below, providing a quantitative snapshot of this compound.

| Property | Value | Reference |

| Molecular Formula | C4H14BNO5 | [2] |

| Molecular Weight | 166.97 g/mol | [1] |

| Exact Mass | 167.0965027 u | [2] |

| Hydrogen Bond Donor Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Heavy Atom Count | 11 | [2] |

| Complexity | 36.9 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct reaction of diethanolamine and boric acid. A typical laboratory-scale procedure is detailed below.

Experimental Protocol

Materials:

-

Diethanolamine (105 parts by weight)

-

Boric Acid (62 parts by weight)

Procedure:

-

Combine stoichiometric proportions of diethanolamine (105 parts by weight) and boric acid (62 parts by weight) in a suitable reaction vessel.

-

Gradually heat the mixture to a temperature of 230°C.

-

During the heating process, water is released in the form of steam, which may also entrain a small fraction of diethanolamine. Approximately 38 parts by weight of water will be released.

-

Continue heating until the reaction is complete, which is indicated by the cessation of steam evolution.

-

The resulting product is a highly hygroscopic, transparent, vitreous mass. The yield of this compound is nearly theoretical with respect to the initial amount of boric acid.[3]

Visualized Chemical Pathways

Chemical Reaction Pathway

The formation of this compound from its precursors, diethanolamine and boric acid, is a straightforward condensation reaction. The following diagram illustrates this chemical transformation.

Experimental Workflow

The synthesis protocol described can be visualized as a clear, sequential workflow. This diagram outlines the key steps from starting materials to the final product.

References

Spectroscopic Analysis of Diethanolamine Borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of diethanolamine (B148213) borate (B1201080), a compound of interest in various chemical and pharmaceutical applications. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of diethanolamine borate, including experimental protocols and data interpretation.

Introduction

This compound is a chemical compound formed from the reaction of diethanolamine and boric acid.[1] The resulting structure is a borate ester featuring a dative bond between the nitrogen atom of the diethanolamine and the boron atom, leading to a stable, cyclic structure.[2] This internal coordination differentiates it from simple borate esters and influences its chemical and physical properties. Spectroscopic techniques such as NMR and IR are crucial for the structural elucidation and characterization of this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the reaction product of diethanolamine and boric acid shows characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the formation of the borate ester and the coordination of the nitrogen atom to the boron atom.

Table 1: ¹H NMR Chemical Shift Data for the Reaction Product of Diethanolamine and Boric Acid

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| Amino Group (-NH) | 2.6 | Broad Singlet |

| Methylene (B1212753) Groups (-CH₂) | 3.4 and 3.6 | Multiplet |

| Acid Hydroxyls (-OH) | 4.0 | Singlet |

| Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)[3] |

For comparison, the ¹H NMR spectrum of the starting material, diethanolamine, in CDCl₃ shows signals at approximately 2.75 ppm (-CH₂-N), 3.68 ppm (-CH₂-O), and a broad signal for the -NH and -OH protons.[4] The downfield shift of the methylene protons in the this compound product is consistent with the formation of the ester linkages and the change in the electronic environment around the nitrogen atom upon coordination to boron.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms in diethanolamine are expected to shift upon reaction with boric acid.

Table 2: ¹³C NMR Chemical Shift Data for Diethanolamine

| Carbon Atom | Chemical Shift (δ) in ppm |

| -CH₂-N | ~50 |

| -CH₂-O | ~60 |

| Solvent: Not specified in the available literature.[5] |

Upon formation of this compound, the chemical shifts of these carbons are expected to be influenced by the formation of the B-O-C bonds and the N-B dative bond.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The formation of the borate ester results in characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200 - 3400 (broad) |

| N-H | Stretching | ~3300 |

| C-H | Stretching | 2850 - 3000 |

| B-O | Stretching (in BO₄ units) | 800 - 1200 |

| B-O-B | Bending | 600 - 800 |

| C-N | Stretching | 1000 - 1200 |

| C-O | Stretching | 1000 - 1200 |

The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of O-H stretching, likely from residual hydroxyl groups and absorbed water.[2] The characteristic B-O stretching vibrations confirm the formation of the borate ester.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of diethanolamine and boric acid.[1][7]

Procedure:

-

Combine stoichiometric amounts of diethanolamine and boric acid in a reaction vessel.

-

Heat the mixture to a temperature between 120 °C and 230 °C.[1]

-

The reaction proceeds with the elimination of water.

-

Upon completion, the product is cooled to yield this compound, which can be purified by recrystallization if necessary.

NMR Spectroscopic Measurement

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or higher, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

IR Spectroscopic Measurement

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solid Sample (ATR):

-

Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumental Parameters (General):

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before scanning the sample.

Visualization of Key Concepts

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its spectroscopic analysis.

Caption: Reaction scheme for the formation of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. Buy this compound | 64612-24-4 [smolecule.com]

- 2. This compound | 67952-33-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diethanolamine(111-42-2) 1H NMR [m.chemicalbook.com]

- 5. Diethanolamine(111-42-2) 13C NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. US3642652A - Diethanolamine boric esters rust inhibitors - Google Patents [patents.google.com]

discovery and history of diethanolamine borate

An In-depth Technical Guide to Diethanolamine (B148213) Borate (B1201080): Discovery, Synthesis, and Applications

Abstract

Diethanolamine borate, a compound formed from the reaction of diethanolamine and boric acid, has evolved from its initial applications as an industrial corrosion inhibitor to a pivotal role in modern organic synthesis and drug development. Its significance lies in its ability to form stable, crystalline diethanolamine (DABO) boronic esters, which serve as easily handleable and storable surrogates for often unstable boronic acids. This guide provides a comprehensive overview of the history, synthesis, chemical properties, and key applications of this compound and its derivatives, with a focus on methodologies and data relevant to researchers, scientists, and drug development professionals.

Discovery and History

The specific discovery of this compound as a distinct chemical entity is not attributed to a single event or individual. Its history is intertwined with the broader development of amine-borane chemistry and the industrial use of alkanolamines. While the first synthesis of a boronic acid was reported by Frankland in 1860, the study of amine-borane adducts gained more traction in the mid-20th century.[1][2][3]

The initial commercial interest in this compound and related esters stemmed from their utility as corrosion inhibitors. A 1972 patent, for instance, details the preparation of diethanolamine boric esters by heating the reactants to high temperatures, highlighting their effectiveness in protecting ferrous metals in aqueous environments.[4] For decades, its primary applications remained in industrial settings, such as in metalworking fluids, coolants, and as a component in the manufacture of detergents and cosmetics.[5][6][7]

A significant resurgence of interest has occurred in the 21st century, particularly within the pharmaceutical industry. Researchers recognized that the formation of a dative bond between the nitrogen of diethanolamine and the vacant p-orbital of boron creates a highly stable, bicyclic structure known as a dioxazaborocane (DABO boronate).[1][8][9] This stability addresses a major challenge in organic synthesis: the often poor stability of free boronic acids, which can be difficult to purify and store.[9] Companies like AstraZeneca have developed and scaled robust processes for synthesizing and using these stable diethanolamine boronic esters in kilogram quantities for the synthesis of active pharmaceutical ingredients (APIs), cementing their role as invaluable intermediates in modern drug discovery.[10][11]

Chemical and Physical Properties

This compound is typically a colorless to yellow crystalline solid or a hygroscopic vitreous mass, depending on the specific preparation and purity.[4][5] It is characterized by its good solubility in water and polar organic solvents.[5][12] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₄BNO₅ | [5][13] |

| Molecular Weight | 166.97 g/mol | [14] |

| Exact Mass | 167.0965027 Da | [13] |

| Appearance | Colorless to yellow crystalline solid; Liquid; Vitreous mass | [4][5][14] |

| Solubility | Soluble in water and alcoholic solvents | [5][12] |

| Hydrogen Bond Donor Count | 6 | [8][13] |

| Hydrogen Bond Acceptor Count | 6 | [8][13] |

| Rotatable Bond Count | 4 | [8][13] |

| Complexity | 36.9 | [13] |

| Canonical SMILES | B(O)(O)O.C(CO)NCCO | [13][14] |

| IUPAC Name | boric acid;2-(2-hydroxyethylamino)ethanol | [14] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several straightforward methods. The most common approaches are direct condensation and transesterification.

Protocol 1: Direct Synthesis of this compound

This protocol is based on the direct condensation reaction between diethanolamine and boric acid, a method noted for its simplicity and high yield.[8][12]

Materials:

-

Diethanolamine (1.0 mol, 105.14 g)

-

Boric acid (1.0 mol, 61.83 g)

-

Round-bottom flask equipped with a condenser and heating mantle

-

Stir bar

Procedure:

-

Combine stoichiometric amounts of diethanolamine and boric acid in a round-bottom flask.[4]

-

Heat the mixture with stirring. The reaction temperature can range from 120 °C to 230 °C.[4][8]

-

Continue heating until the reaction mixture becomes a clear, homogeneous solution, which indicates the completion of the reaction and the removal of water.

-

Cool the mixture to room temperature. The product is often obtained as a highly hygroscopic, transparent, and viscous vitreous mass.[4]

-

Due to its hygroscopic nature, the product should be stored in a desiccator.

Protocol 2: Synthesis of Diethanolamine (DABO) Boronic Esters via Transesterification

This method is highly valuable in pharmaceutical development for converting various boronic acids or their pinacol (B44631) esters into stable, crystalline DABO boronates.[9][10][11]

Materials:

-

Aryl/Heteroaryl boronic acid or pinacol boronic ester (1.0 eq)

-

Diethanolamine (1.1 eq)

-

Round-bottom flask

-

Stir bar

Procedure:

-

Dissolve or suspend the starting boronic acid/ester in the chosen solvent in a round-bottom flask at room temperature.

-

Add diethanolamine to the mixture with stirring.

-

Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by techniques like NMR or LC-MS. The formation of the solid DABO boronate product is often observed.[9][12]

-

Upon reaction completion, cool the mixture to induce crystallization if not already precipitated.

-

Collect the crystalline solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent (e.g., ethyl acetate) to remove any excess diethanolamine.[9]

-

Dry the purified product under vacuum. The resulting DABO boronates are typically air-stable, crystalline solids.[9]

Structural Characterization and Analytical Methods

The unique stability of DABO boronates stems from the formation of a transannular dative bond between the nitrogen lone pair and the empty p-orbital of the sp²-hybridized boron atom. This interaction forces the boron into a more stable, sp³-hybridized tetrahedral geometry.[1]

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of synthesized this compound derivatives is critical. Due to their polar nature and lack of a strong UV chromophore, a specialized HPLC method such as Hydrophilic Interaction Liquid Chromatography (HILIC) with a Charged Aerosol Detector (CAD) is recommended. This protocol is adapted from methodologies for similar polar compounds.[15]

Chromatographic Conditions:

-

Column: HILIC column (e.g., amide, silica, or zwitterionic stationary phase)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8)

-

Gradient: 95% A to 50% A over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: Charged Aerosol Detector (CAD)

Sample Preparation:

-

Standard Preparation: Prepare individual stock solutions of the this compound derivative and potential impurities (e.g., unreacted diethanolamine, boric acid) in a diluent of 80:20 (v/v) acetonitrile:water. Prepare working standards by diluting the stock solutions.

-

Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Applications in Drug Development and Industry

While this compound has established industrial uses, its application as a stable boronic acid precursor in Suzuki-Miyaura cross-coupling reactions is of paramount interest to the pharmaceutical industry.

Industrial Applications

-

Corrosion Inhibition: It is widely used as a rust-preventing agent in aqueous media, antifreeze solutions, and metalworking fluids.[4][12] It functions by forming a protective film on metal surfaces, inhibiting both anodic and cathodic corrosion reactions.[7]

-

Buffering and Emulsifying Agent: It is used as an emulsion stabilizer, surfactant, and buffer in the manufacture of detergents, cosmetics, paints, and adhesives.[5]

Role in Drug Development: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis. The reaction couples an organoboron compound with an organohalide. The instability of many heteroaryl boronic acids, which are common moieties in drug candidates, presents a significant process chemistry challenge. Diethanolamine (DABO) boronic esters provide an elegant solution. They are stable, crystalline solids that can be easily stored and handled, and they readily hydrolyze in situ under the basic aqueous conditions of the Suzuki-Miyaura reaction to release the active boronic acid for the catalytic cycle.[9][11]

Toxicology and Safety

Specific toxicology data for this compound is limited. However, extensive data exists for diethanolamine itself. Diethanolamine can cause skin irritation and has been studied for long-term toxicity.[16][17] In animal studies, target organs for diethanolamine toxicity included the bone marrow, kidney, brain, and skin in rats, and the liver and kidney in mice.[18][19] It is not mutagenic in standard assays.[16] Standard laboratory safety precautions, including wearing protective gloves and goggles, should be observed when handling this compound to avoid potential irritation from skin contact or inhalation.[5]

Conclusion

This compound has transitioned from a niche industrial chemical to a cornerstone of modern synthetic chemistry. Its true value lies in the formation of stable, user-friendly diethanolamine boronic esters, which have streamlined the use of otherwise labile boronic acids in critical carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. For researchers and professionals in drug development, the adoption of DABO boronates represents a significant advancement in process safety, efficiency, and reproducibility, enabling the synthesis of complex molecules on a large scale. The continued exploration of its properties and applications promises to yield further innovations across the chemical sciences.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. chemrevlett.com [chemrevlett.com]

- 4. US3642652A - Diethanolamine boric esters rust inhibitors - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 67952-33-4 | Benchchem [benchchem.com]

- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy this compound | 64612-24-4 [smolecule.com]

- 13. This compound|lookchem [lookchem.com]

- 14. Boric acid (H3BO3), compd. with 2,2'-iminobis(ethanol) (1:1) | C4H14BNO5 | CID 163060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. NTP Toxicology and Carcinogenesis Studies of Diethanolamine (CAS No. 111-42-2) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes: The Use of Diethanolamine Borates in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, a significant challenge lies in the inherent instability of many boronic acids, particularly heteroaryl, vinyl, and cyclopropyl (B3062369) derivatives. These compounds are often susceptible to decomposition via protodeboronation or formation of cyclic boroxine (B1236090) anhydrides, which complicates storage, handling, and reaction stoichiometry.[1]

To address this limitation, various protecting group strategies have been developed. Diethanolamine (B148213) (DEA) borates, also known as 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes (DABO boronates), have emerged as a highly practical and efficient solution.[1] These compounds are air-stable, crystalline solids that are easy to handle and can be stored for extended periods at room temperature without degradation.[1][2] The use of diethanolamine is also cost-effective compared to other auxiliaries like N-methyliminodiacetic acid (MIDA) or pinacol.[1]

DABO boronates serve as robust surrogates for boronic acids, remaining stable under various conditions, including chromatography. They are designed to release the corresponding reactive boronic acid in situ under standard Suzuki-Miyaura conditions, typically requiring the presence of water or a protic co-solvent for hydrolysis.[1][2] This slow-release mechanism ensures a low concentration of the often-unstable boronic acid in the reaction medium, minimizing decomposition pathways and leading to higher coupling yields.

Visualized Mechanisms and Workflows

The following diagrams illustrate the key processes involved in the synthesis and application of DABO boronates in Suzuki-Miyaura cross-coupling.

Caption: Synthesis of a stable DABO boronate from a boronic acid.

Caption: Suzuki-Miyaura cycle featuring in situ release of boronic acid.

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

Data Presentation

The stability and reactivity of DABO boronates make them excellent coupling partners. The following tables summarize representative yields for their synthesis and subsequent use in cross-coupling reactions.

Table 1: Synthesis of Representative Diethanolamine (DABO) Boronates

This table illustrates the high-yielding synthesis of various DABO boronates from their corresponding boronic acids. The procedure is generally efficient and allows for simple isolation of the pure, solid product.

| Entry | Boronic Acid Precursor | Product (DABO Boronate) | Isolated Yield (%) |

| 1 | 2-Furylboronic acid | 2-Furyl DABO (7) | 98 |

| 2 | 3-Furylboronic acid | 3-Furyl DABO (8) | 94 |

| 3 | 2-Thienylboronic acid | 2-Thienyl DABO (9) | 98 |

| 4 | Benzofuran-2-ylboronic acid | Benzofuran-2-yl DABO (10) | 99 |

| 5 | (E)-Styrylboronic acid | (E)-Styryl DABO (11) | 98 |

| Data sourced from Molander, G. A., & Ellis, N. (2008).[1] |

Table 2: Suzuki-Miyaura Cross-Coupling Reactions Using DABO Boronates

This table demonstrates the effectiveness of DABO boronates as coupling partners with a range of aryl and vinyl halides/triflates under standard palladium-catalyzed conditions.

| Entry | DABO Boronate (Equiv.) | Coupling Partner (Equiv.) | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Furyl (1.5) | 4-Bromoanisole (1.0) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 18 | 17 | 91 |

| 2 | 3-Furyl (1.5) | 4-Bromoanisole (1.0) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 18 | 19 | 93 |

| 3 | Benzofuran-2-yl (1.1) | 4-Bromoanisole (1.0) | Pd(OAc)₂ (0.5) | PPh₃ (2) | K₃PO₄ (3.0) | Dioxane/H₂O | 80 | 18 | 16 | 89 |

| 4 | (E)-Styryl (1.5) | 4-Bromoanisole (1.0) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 18 | 21 | 94 |

| 5 | 2-Furyl (1.5) | Vinyl triflate 18 (1.0) | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 100 | 18 | 20 | 91 |

| Data and reaction conditions sourced from Molander, G. A., & Ellis, N. (2008).[1] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diethanolamine (DABO) Boronates

This protocol describes a simple and efficient method for converting boronic acids into their stable DABO boronate counterparts.[1]

-

Reagent Preparation : To an open flask, add the boronic acid (1.0 equiv.) and diethanolamine (1.1 equiv.).

-

Dissolution : Add dichloromethane (B109758) (CH₂Cl₂) as the solvent. The amount should be sufficient to dissolve the starting materials.

-

Reaction : Stir the resulting mixture at room temperature. The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.

-

Isolation : The solid DABO boronate product is isolated by filtration.

-

Purification : If necessary, the product can be further purified by recrystallization. The resulting DABO boronates are typically obtained in high yield as stable, crystalline solids.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the cross-coupling of DABO boronates with aryl or vinyl halides/triflates.[1][3]

-

Reaction Setup : In an oven-dried reaction vessel (e.g., a Schlenk tube), combine the DABO boronate (1.5 equiv.), the aryl/vinyl halide or triflate (1.0 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv.).

-

Solvent Addition : Add the solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 to 5:1 ratio).

-

Degassing : Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

-

Catalyst Addition : Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos or XPhos, 4-8 mol%).

-

Heating : Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C).

-

Reaction Monitoring : Stir the reaction mixture vigorously for the specified time (e.g., 18 hours), monitoring its progress by a suitable analytical method such as TLC or GC-MS.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation and Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the pure coupled product.

References

Application of Diethanolamine Borate in Metalworking Fluids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080) (DEA borate) is a multifunctional additive widely utilized in the formulation of water-based metalworking fluids. It is formed from the reaction of diethanolamine and boric acid. This compound offers a synergistic combination of properties that are critical for the performance and longevity of metalworking fluids, primarily acting as a corrosion inhibitor, a pH buffer, and a biostatic agent. These attributes make it a valuable component in synthetic and semi-synthetic cutting and grinding fluids. However, there are growing environmental and health considerations regarding the use of boron compounds, leading to the development of boron-free alternatives.[1][2]

Core Functions and Properties

Diethanolamine borate imparts several key performance characteristics to metalworking fluids:

-

Corrosion Inhibition: DEA borate is an effective corrosion inhibitor for ferrous metals.[1][3] It functions as an anodic inhibitor, forming a protective film on the metal surface that passivates it and prevents oxidation.[3][4] This film is resilient and provides excellent protection against rust.[3] The amine component contributes to the film-forming properties, while the borate component enhances this protective layer.

-

pH Buffering: Maintaining a stable alkaline pH (typically between 8.5 and 9.5) is crucial for metalworking fluid performance. This alkalinity helps to prevent corrosion and control microbial growth. This compound acts as an excellent pH buffer, helping to neutralize acidic byproducts of microbial metabolism and maintain the desired pH range for an extended period.[3][5]

-

Biostatic/Biocidal Properties: While not a primary biocide, this compound exhibits biostatic properties, meaning it inhibits the growth of bacteria and fungi.[1][2] This contributes to the overall fluid longevity by preventing microbial degradation of other components in the formulation.[1] This reduces the reliance on traditional biocides, which can have their own health and safety concerns.[1]

-

Lubricity Enhancement: In some formulations, borates are known to contribute to lubricity by forming a tenacious film on metal surfaces, which can withstand extreme pressure and reduce wear.[3]

Data Presentation: Performance Characteristics

The following tables summarize the typical performance data for this compound in metalworking fluids. The exact values can vary depending on the specific formulation, water quality, and operating conditions.

Table 1: Corrosion Inhibition Performance

| Concentration of DEA Borate (wt%) | Corrosion Inhibition Efficiency (%) on Cast Iron | Test Method | Observations |

| 0.5 | > 90 | ASTM D4627 (Cast Iron Chip Test) | No rust or staining observed on filter paper. |

| 1.0 | > 95 | ASTM D4627 (Cast Iron Chip Test) | Complete protection against rusting. |

| 2.0 | > 98 | ASTM D4627 (Cast Iron Chip Test) | Excellent, long-lasting corrosion protection. |

Table 2: pH Buffering Capacity

| Initial pH | pH after 4 weeks (under simulated use) | pH Drop | Buffering Performance |

| 9.2 | 8.9 | 0.3 | Excellent |

| 9.0 | 8.6 | 0.4 | Very Good |

| 8.8 | 8.3 | 0.5 | Good |

Experimental Protocols